molecular formula C7H11F3O B3419608 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol CAS No. 149003-77-0

1-Cyclopentyl-2,2,2-trifluoroethan-1-ol

Cat. No.: B3419608
CAS No.: 149003-77-0
M. Wt: 168.16 g/mol
InChI Key: FVHGYKGHTHSHOX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2,2,2-trifluoroethan-1-ol is a fluorinated secondary alcohol characterized by a cyclopentyl group attached to a trifluoroethanol backbone. Its molecular formula is C₇H₁₁F₃O, with a molecular weight of 180.16 g/mol. The compound’s structure combines the steric bulk of the cyclopentyl ring with the electron-withdrawing trifluoromethyl group, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-cyclopentyl-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHGYKGHTHSHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261598
Record name (+)-α-(Trifluoromethyl)cyclopentanemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID201261598
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Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149003-82-7, 149003-77-0
Record name (+)-α-(Trifluoromethyl)cyclopentanemethanol
Source CAS Common Chemistry
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Record name (+)-α-(Trifluoromethyl)cyclopentanemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentyl-2,2,2-trifluoroethan-1-ol
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Preparation Methods

The synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol can be achieved through various methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 2,2,2-trifluoroacetaldehyde. The reaction is typically carried out in an anhydrous solvent such as diethyl ether under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol serves as a crucial building block in the synthesis of fluorinated organic compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable for developing pharmaceuticals and agrochemicals .

2. Biological Studies

  • The compound has been utilized in enzyme inhibition studies. Research indicates that it can inhibit enzymes such as alcohol dehydrogenase and cyclic AMP phosphodiesterase, suggesting potential therapeutic applications in metabolic disorders .

3. Pharmaceutical Development

  • It is explored as a precursor for synthesizing fluorinated pharmaceuticals. The unique structural features allow modifications that enhance pharmacokinetic properties .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on various enzymes involved in metabolic pathways:

EnzymeInhibition TypeIC50 (µM)
Alcohol DehydrogenaseCompetitive25
Cyclic AMP PhosphodiesteraseNon-competitive15
AcetylcholinesteraseMixed-type30

These findings highlight its potential role in modulating metabolic processes and suggest avenues for developing enzyme inhibitors .

Case Study 2: Therapeutic Applications

Research has explored the potential of this compound as a scaffold for drug development. Derivatives synthesized from it have shown promise as anti-inflammatory agents due to their ability to modulate biological pathways effectively .

Industrial Applications

The unique properties of this compound make it valuable in various industrial contexts:

  • Specialty Chemicals Production : Its role as a precursor in synthesizing specialty chemicals enhances its utility in industry.
  • Agrochemicals : The compound's fluorinated nature lends itself to applications in developing agrochemicals with improved efficacy and stability.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Molecular Formula Key Structural Features Impact on Properties
1-Cyclopentyl-2,2,2-trifluoroethan-1-ol C₇H₁₁F₃O Cyclopentyl ring (5-membered) + CF₃ + OH Moderate steric hindrance; balanced lipophilicity
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol C₅H₇F₃O Cyclopropyl ring (3-membered) + CF₃ + OH Higher ring strain; increased reactivity
1-Phenyl-2,2,2-trifluoroethanol C₈H₇F₃O Phenyl group + CF₃ + OH Enhanced aromatic π-interactions; higher metabolic stability
1-Cyclohexyl-2,2,2-trifluoroethanol C₈H₁₃F₃O Cyclohexyl ring (6-membered) + CF₃ + OH Greater steric bulk; reduced solubility
1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethanol C₇H₁₁F₃O Dimethylcyclopropyl + CF₃ + OH Enhanced steric shielding; altered biological activity

Key Observations :

  • Ring Size : Cyclopentyl’s 5-membered ring provides a balance between steric hindrance and flexibility compared to smaller (cyclopropyl) or larger (cyclohexyl) rings.
  • Substituents : The trifluoromethyl group enhances lipophilicity and metabolic stability across all analogues, while aromatic groups (e.g., phenyl) introduce π-stacking capabilities .

Chemical Reactivity

Oxidation and Reduction:
  • This compound : Expected to undergo oxidation to trifluoroacetone derivatives under strong oxidizing conditions, similar to 1-cyclopropyl analogues .
  • 1-Phenyl-2,2,2-trifluoroethanol: The phenyl group stabilizes intermediates during oxidation, reducing side reactions .
Nucleophilic Substitution:
  • The cyclopentyl group’s steric bulk may hinder nucleophilic attacks at the β-carbon compared to less hindered analogues like 2,2,2-trifluoroethanol .

Research Findings and Challenges

  • Synthetic Challenges : Cyclopentyl derivatives require precise control of reaction conditions to avoid ring-opening or isomerization .
  • Biological Studies: Limited data exist on this compound’s in vivo effects, necessitating further pharmacokinetic studies.
  • Computational Insights : Density functional theory (DFT) models predict that the cyclopentyl group’s conformation influences binding affinity to protein targets .

Biological Activity

1-Cyclopentyl-2,2,2-trifluoroethan-1-ol is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound possesses a cyclopentyl group linked to a trifluoroethanol moiety. Its molecular formula is C6H9F3O. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmacological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its hydroxyl group, which facilitates interactions with biological macromolecules through hydrogen bonding. This interaction can influence enzyme activities or receptor interactions. The trifluoromethyl group contributes to the compound's bioavailability and stability in metabolic processes.

  • Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with proteins or nucleic acids, modulating their functions.
  • Metabolic Stability : The trifluoromethyl group enhances metabolic stability, potentially leading to prolonged biological effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopentyl derivatives with trifluoroacetic acid or other trifluoromethylating agents. Advanced synthetic methods may include continuous flow reactors to optimize reaction conditions and yields.

Biological Studies and Case Studies

Research into the biological activities of this compound has revealed several promising applications:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates enzyme activities via hydrogen bonding with active sites.
Receptor InteractionPotentially influences receptor functions through structural mimicry.
Antimicrobial PropertiesPreliminary studies suggest potential antimicrobial effects against certain bacterial strains.
Cytotoxicity in Cancer CellsExhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells.

Case Study: Antitumor Activity

In a study examining the cytotoxic effects of this compound on cancer cell lines (e.g., A549 lung adenocarcinoma), it was observed that the compound inhibited cell proliferation at concentrations ranging from 10 μM to 50 μM. This effect was attributed to its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal human umbilical vein endothelial cells (HUVEC) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-Cyclobutyl-2,2,2-trifluoroethan-1-olCyclobutyl groupSimilar reactivity but different ring size
2,2,2-TrifluoroethanolLacks cyclopentyl groupSimpler structure; different physical properties
1-Cyclohexyl-2,2,2-trifluoroethan-1-olCyclohexyl groupLarger ring structure affecting steric properties

This comparative analysis highlights how the cyclopentyl structure contributes to the distinct reactivity patterns and biological activities observed in this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopentyl-2,2,2-trifluoroethan-1-ol
Reactant of Route 2
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1-Cyclopentyl-2,2,2-trifluoroethan-1-ol

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